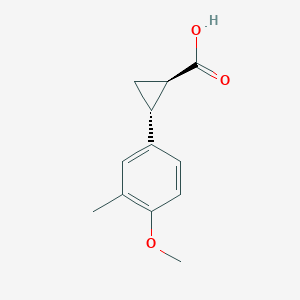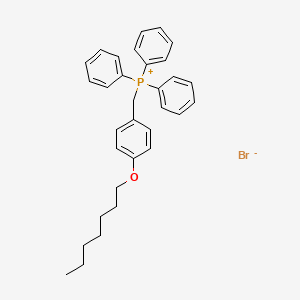
(4-(Heptyloxy)benzyl)triphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Heptyloxy)benzyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C32H36BrOP. It is a member of the triphenylphosphonium bromide family, which is known for its applications in organic synthesis and various chemical reactions. This compound is characterized by the presence of a heptyloxy group attached to a benzyl ring, which is further bonded to a triphenylphosphonium bromide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Heptyloxy)benzyl)triphenylphosphonium bromide typically involves the reaction of (4-(Heptyloxy)benzyl) bromide with triphenylphosphine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The mixture is heated to around 60°C for 30 minutes to ensure complete reaction, yielding the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to optimize reaction conditions, significantly reducing reaction times and improving yields . This method involves the use of microwave reactors to heat the reaction mixture, achieving quantitative yields of up to 98%.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Heptyloxy)benzyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium chloride, sodium iodide.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of (4-(Heptyloxy)benzyl)triphenylphosphonium chloride or iodide.
Applications De Recherche Scientifique
(4-(Heptyloxy)benzyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-(Heptyloxy)benzyl)triphenylphosphonium bromide involves its ability to act as a lipophilic cation. The triphenylphosphonium group facilitates the compound’s entry into cells, particularly targeting the mitochondria due to the negative membrane potential. Once inside the mitochondria, the compound can exert its effects by interacting with mitochondrial components, potentially disrupting mitochondrial function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyltriphenylphosphonium bromide: Similar structure but lacks the heptyloxy group.
(4-Methoxycarbonylbenzyl)triphenylphosphonium bromide: Contains a methoxycarbonyl group instead of a heptyloxy group.
Uniqueness
(4-(Heptyloxy)benzyl)triphenylphosphonium bromide is unique due to the presence of the heptyloxy group, which imparts distinct lipophilic properties. This enhances its ability to target mitochondrial membranes more effectively compared to other similar compounds .
Propriétés
Formule moléculaire |
C32H36BrOP |
|---|---|
Poids moléculaire |
547.5 g/mol |
Nom IUPAC |
(4-heptoxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C32H36OP.BrH/c1-2-3-4-5-15-26-33-29-24-22-28(23-25-29)27-34(30-16-9-6-10-17-30,31-18-11-7-12-19-31)32-20-13-8-14-21-32;/h6-14,16-25H,2-5,15,26-27H2,1H3;1H/q+1;/p-1 |
Clé InChI |
IFGNOTGUWAYDQO-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4',4'',4'''-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]](/img/structure/B13351569.png)
![2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13351578.png)
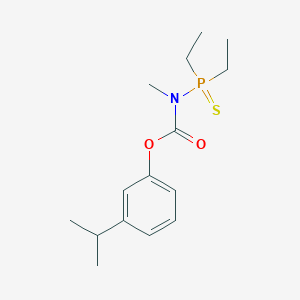
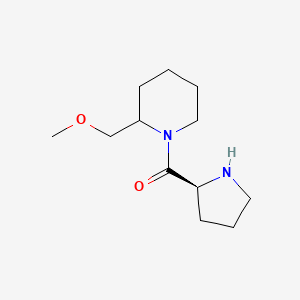
![3-([1,4'-Bipiperidin]-1'-yl)propanoic acid](/img/structure/B13351585.png)

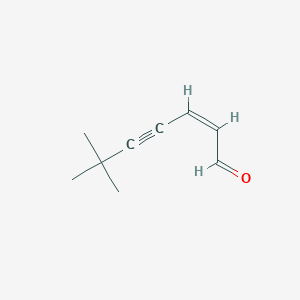
![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351607.png)
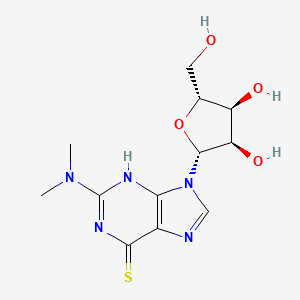
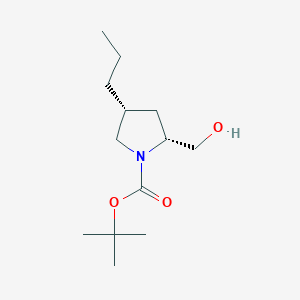
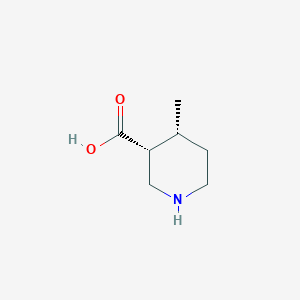
![[2-({Methyl[(pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13351626.png)
![3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351632.png)
